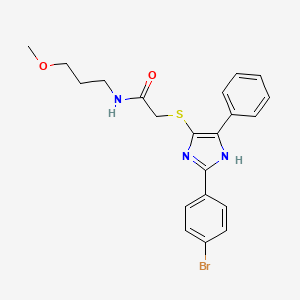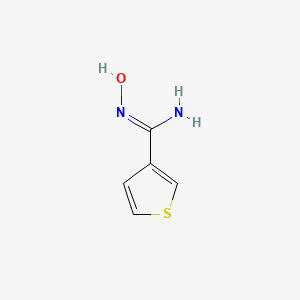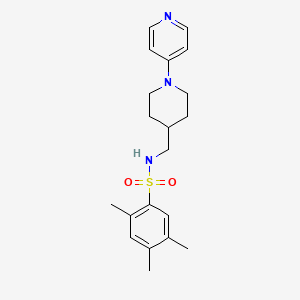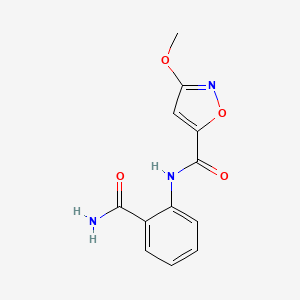
2-ethoxy-N-((6-phenylpyrimidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-((6-phenylpyrimidin-4-yl)methyl)benzamide, also known as EPM-01, is a synthetic compound that has recently gained attention in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Scientific Research Applications
Antiviral Applications
Pyrimidine derivatives have shown significant potential in the development of antiviral agents. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated marked inhibitory activity against retrovirus replication in cell culture, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. This showcases the potential of pyrimidine derivatives in treating viral infections and their role in the development of new antiretroviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antibacterial and Antifungal Applications
Research into pyrimidine derivatives has also uncovered their potential antibacterial and antifungal properties. A study on substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives revealed significant antibacterial and antifungal activity, comparable to standard drugs like Streptomycin and Amphotericin-B. This suggests the utility of these compounds in combating bacterial and fungal infections (Vijaya Laxmi, Ravi, & Nath, 2019).
Anticancer Applications
Pyrimidine derivatives are also being explored for their anticancer properties. The synthesis and evaluation of novel pyrazolopyrimidine derivatives as anticancer agents have been documented, providing insights into the role these compounds could play in cancer treatment. These derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, offering a foundation for future anticancer drug development (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that inhibits the growth or proliferation of the target organism or cells .
Biochemical Pathways
It is known that pyrimidine derivatives can interfere with various biochemical pathways, including those involved in dna and rna synthesis .
Result of Action
It can be inferred that the compound’s action results in the inhibition of the growth or proliferation of the target organism or cells .
properties
IUPAC Name |
2-ethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-25-19-11-7-6-10-17(19)20(24)21-13-16-12-18(23-14-22-16)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKLHDBOZIOUPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-methylpiperidine](/img/structure/B2373003.png)


![10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2373009.png)
![N-(4-bromo-3-methylphenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2373011.png)

![N,N-diethyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2373013.png)

![Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2373015.png)

![Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate](/img/structure/B2373017.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2373018.png)
![4-(4-propoxyphenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2373019.png)
